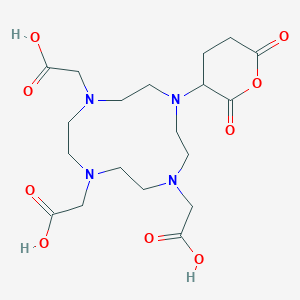
DOTA-GA-Anhydride, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DOTA-GA-Anhydride, also known as DOTA Ester, is an organic compound that belongs to the class of carboxylic acid derivatives . It is used to create chelating agents that can bind to metal ions, specifically lanthanides like Gadolinium, and used for imaging techniques like MRI.
Synthesis Analysis
A DOTA derivative that contains an anhydride group was readily synthesized by reacting DOTAGA with acetic anhydride . The reaction of the anhydride with propylamine led to the selective formation of one of two possible regioisomers . The structure of the obtained isomer was unambiguously determined by 1D and 2D NMR experiments .Molecular Structure Analysis
The X-ray crystallography showed that the less stable isomer of Ga-Bn-DOTA suggested an N3O3 coordination geometry, while Ga-DOTA and Ga-Bn-DO3A show N4O2 coordination .Chemical Reactions Analysis
Following the complexation reaction to prepare 67 Ga-labeled DOTA and DO3A derivatives, the stability of the resulting 67 Ga-labeled compounds was evaluated in murine plasma and apo-transferrin challenge . [67 Ga]Ga-Bn-DOTA produced two isomers, and one of the isomers exhibited the highest stability among the tested complexes .Physical And Chemical Properties Analysis
The molecular weight of DOTA-GA-Anhydride is 458.46 . It is an off-white to pale brown powder . It is recommended to store it at -25°C .Wissenschaftliche Forschungsanwendungen
Diagnostic Imaging and Endoradiotherapy of Prostate Cancer
DOTA-GA-Anhydride has been used in the synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer . Due to its high expression in prostate cancer, PSMA (prostate-specific membrane antigen) represents an ideal target for both diagnostic imaging and endoradiotherapeutic approaches .
Radioactive Labeling of Nanoparticles, Peptides, and Antibodies
DOTA-GA-Anhydride can be used to create chelators that bind to radioisotopes like Gadolinium-153 (Gd-153). These radiolabeled molecules can then be attached to nanoparticles, peptides, or antibodies.
PET Imaging of Cancer
DOTA-GA-Anhydride has been used in the total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer .
Use in BODIPY Dyes
The BODIPY dyes, which have been used in a variety of applications such as biological labels and probes, fluorescent probes, laser dyes, light emitting diodes, solar cells, and potential sensitizers in photodynamic therapy, can be prepared using DOTAGA-Anhydride .
Wirkmechanismus
Target of Action
DOTA-GA-Anhydride, also known as DOTA-GA-Anhydride 95%, is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and GA (glutaric anhydride). DOTA is a multidentate chelator, often used to form stable complexes with metal ions . The primary targets of DOTA-GA-Anhydride are these metal ions, which are often used in medical imaging .
Mode of Action
DOTA-GA-Anhydride interacts with its targets (metal ions) by forming stable complexes. This is achieved through the multiple coordination sites present in the DOTA part of the molecule . The GA anhydride part of the molecule is a type of organic compound that contains an anhydride structure . When GA anhydride reacts with DOTA, the resulting product is likely a DOTA molecule with an anhydride derivative, i.e., DOTA-GA-Anhydride .
Biochemical Pathways
The biochemical pathways affected by DOTA-GA-Anhydride are primarily related to the imaging techniques in which it is used. For instance, in magnetic resonance imaging (MRI) and positron emission tomography (PET), DOTA-GA-Anhydride can form radiotracers by binding with radioactive metals . These radiotracers can then be used to visualize certain biochemical pathways in the body.
Pharmacokinetics
The pharmacokinetics of DOTA-GA-Anhydride are influenced by its properties and the specific metal ions it binds to. For instance, the DOTAGA derivatives showed higher hydrophilicity and improved affinity to PSMA, resulting in about twofold increased specific internalization of the 68 Ga- and 177 Lu-labelled DOTAGA analogue . Especially, [68Ga]DOTAGA-ffk (Sub-KuE) exhibits favourable pharmacokinetics, low unspecific uptake and high tumour accumulation in LNCaP-tumour-bearing mice .
Result of Action
The result of DOTA-GA-Anhydride’s action is the formation of stable complexes with metal ions, which can be used as radiotracers in medical imaging . This allows for the visualization of certain biochemical pathways and structures within the body, aiding in the diagnosis and treatment of various conditions.
Action Environment
The action, efficacy, and stability of DOTA-GA-Anhydride can be influenced by various environmental factors. For instance, the pH and temperature can affect the reaction between GA anhydride and DOTA to form DOTA-GA-Anhydride . Additionally, the specific imaging technique used (e.g., MRI or PET) and the type of metal ion involved can also influence the action of DOTA-GA-Anhydride .
Eigenschaften
IUPAC Name |
2-[4,10-bis(carboxymethyl)-7-(2,6-dioxooxan-3-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O9/c24-15(25)11-20-3-5-21(12-16(26)27)7-9-23(14-1-2-18(30)32-19(14)31)10-8-22(6-4-20)13-17(28)29/h14H,1-13H2,(H,24,25)(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBCIVKIWIFVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',2''-(10-(2,6-Dioxotetrahydro-2H-pyran-3-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

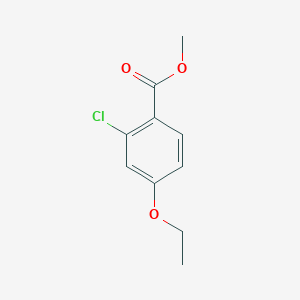
![2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357880.png)

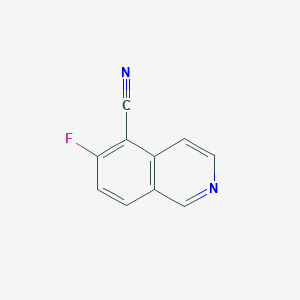
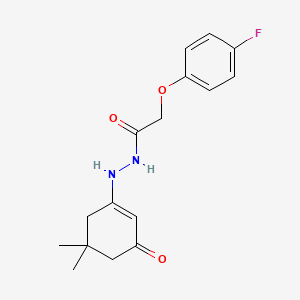

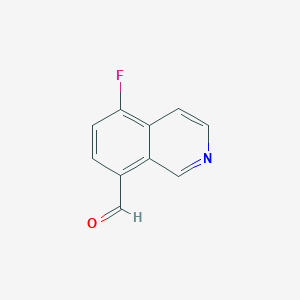
![2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol](/img/structure/B6357917.png)
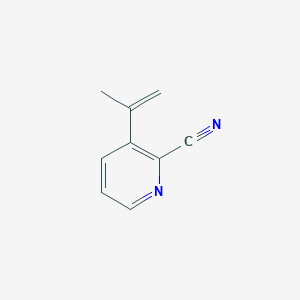
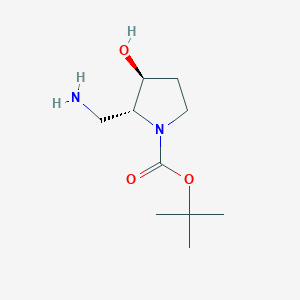

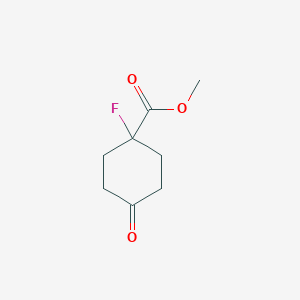

![[3-(Benzyloxy)oxetan-3-yl]methanol](/img/structure/B6357962.png)